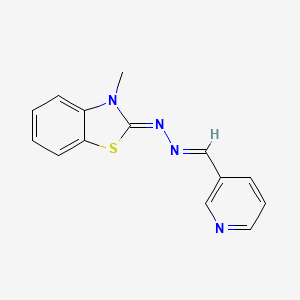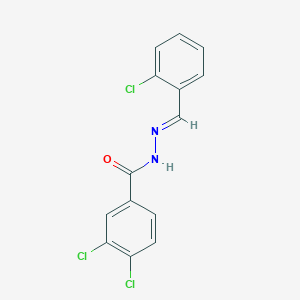![molecular formula C21H25N3O B5537529 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide often involves multi-component reactions. For example, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar naphthyl group, is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under air atmosphere (Nizami & Hua, 2018). These types of reactions are essential for building the complex structures found in pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite intricate. For instance, the X-ray structure analysis of certain antipyrine derivatives, which are structurally related to our compound of interest, shows that they are isostructural and crystallize in specific space groups, with molecular sheets primarily formed by hydrogen bonds (Saeed et al., 2020). These structural analyses are crucial for understanding the physical and chemical behavior of such compounds.
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions and properties. The reactivity of pyrazoles can include forming complexes with metals, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000). Understanding these reactions is crucial for potential applications in various fields, including materials science and catalysis.
Physical Properties Analysis
Physical properties such as crystalline structure, melting points, and solubility are key aspects of pyrazole derivatives. For instance, the physical properties of compounds like 5-carboxamido 1-benzyl-3-(3-dimethylaminopropyloxy)-1H-pyrazoles are significant in their solubility and bioavailability (Selwood et al., 2001).
科学的研究の応用
Cytotoxic Activity and Cancer Research
Compounds structurally related to 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. Such studies underscore the potential of similar compounds in the development of new anticancer agents (Deady et al., 2003).
Luminescence and Biomedical Applications
The spectral properties of certain pyrazole-derived compounds, such as new 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, have been studied for their potential as fluorescent markers in biomedical applications. These compounds exhibit bright fluorescence in solution and solid state, indicating their utility in developing new materials for biomedical imaging and diagnostics (Galunov et al., 2003).
Organometallic Chemistry and Catalysis
Research on pyrazole derivatives includes their application in organometallic chemistry, where they serve as ligands to synthesize new metal complexes. These complexes have been explored for their catalytic properties and solubility in polar solvents, including water, which is critical for various catalytic processes in green chemistry (Esquius et al., 2000).
Antiallergic and Anti-inflammatory Activities
Some pyrazole derivatives demonstrate significant antiallergic activities, providing a foundation for the development of new antiallergic and anti-inflammatory drugs. The structure-activity relationship studies of these compounds can guide the synthesis of more potent and selective agents for treating allergic and inflammatory conditions (Huang et al., 1994).
特性
IUPAC Name |
N,2-dimethyl-N-[(1R)-1-naphthalen-1-ylethyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14(2)19-13-20(24(5)22-19)21(25)23(4)15(3)17-12-8-10-16-9-6-7-11-18(16)17/h6-15H,1-5H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKZFSRVUEVEH-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N(C)C(C)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C(=O)C3=CC(=NN3C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)
![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)



![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)